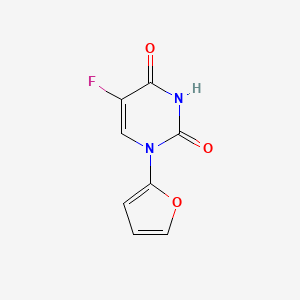

5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

CAS No. |

62396-95-6 |

|---|---|

Molecular Formula |

C8H5FN2O3 |

Molecular Weight |

196.13 g/mol |

IUPAC Name |

5-fluoro-1-(furan-2-yl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H5FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h1-4H,(H,10,12,13) |

InChI Key |

DTCIOLAXGZARJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)N2C=C(C(=O)NC2=O)F |

Origin of Product |

United States |

Preparation Methods

Esterification via Acyl Chloride Route

One of the most documented and effective methods for synthesizing 5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione involves an esterification reaction using acyl chloride derivatives:

-

- 5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

- Furan-2-carbonyl chloride

-

- The reaction is carried out in an ice bath to control temperature.

- Triethylamine is used as a base to neutralize the hydrochloric acid formed during the reaction.

- The reaction time is approximately 24 hours to ensure completion.

-

- The crude product is dissolved in ethyl acetate.

- The organic layer is washed with 5% sodium carbonate solution to remove acidic impurities.

- Further washing with saturated sodium chloride solution is performed to remove residual water.

- Drying over anhydrous sodium sulfate follows.

- The solvent is removed under reduced pressure.

- Purification is achieved by column chromatography using petroleum ether and ethyl acetate (3:1) as eluents.

- Recrystallization is done in a mixed solvent of acetone and methanol at room temperature over 15 days to obtain colorless needle crystals.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Esterification | Furan-2-carbonyl chloride, triethylamine, ice bath, 24 h | Formation of ester linkage |

| Washing | 5% Na2CO3 solution, saturated NaCl | Removal of acidic and aqueous impurities |

| Drying | Anhydrous Na2SO4 | Removal of residual water |

| Purification | Column chromatography (PE:EA=3:1) | Isolation of pure product |

| Recrystallization | Acetone/CH3OH mixed solvent, 15 days | Crystallization and purity enhancement |

Pyrimidine Core Functionalization and Fluorination

While the esterification method is direct for attaching the furan moiety, the fluorination at the 5-position of the pyrimidine ring is typically introduced earlier in the synthetic sequence:

-

- Electrophilic fluorination of pyrimidine precursors using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is common in literature for similar compounds.

- Alternatively, nucleophilic substitution on 5-chloropyrimidine derivatives with fluoride sources can be employed.

Research Findings and Optimization

- The esterification method via acyl chloride is favored for its straightforwardness and moderate to good yields.

- Reaction temperature control and the use of triethylamine are critical for minimizing side reactions and maximizing yield.

- Purification by column chromatography and slow recrystallization improves the crystalline quality, which is essential for structural characterization and biological testing.

- The incorporation of fluorine and furan rings significantly influences the compound's pharmacokinetic properties, making the synthetic route optimization important for medicinal chemistry applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Esterification via Acyl Chloride | 5-fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4-dione, furan-2-carbonyl chloride, triethylamine, ice bath, 24 h | Direct attachment of furan, moderate yield, high purity | Requires careful temperature control, moderate reaction time |

| Electrophilic/Nucleophilic Fluorination | Selectfluor, NFSI, or fluoride salts on pyrimidine precursors | Efficient fluorination at 5-position | Multi-step synthesis, requires fluorination expertise |

| Suzuki Cross-Coupling (Potential) | Halopyrimidine, furan-2-boronic acid, Pd catalyst, base, reflux | Versatile for structural modifications | Not yet reported specifically for this compound |

Chemical Reactions Analysis

Reaction Scheme:

-

Substrate Preparation :

-

5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is treated with furan-2-carbonyl chloride in the presence of triethylamine (TEA) as a base.

-

Solvent: Ethyl acetate

-

Temperature: Ice bath (0–5°C)

-

Reaction Time: 24 hours

-

-

Workup :

Key Observations:

-

The esterification proceeds regioselectively at the hydroxymethyl groups of the pyrimidine backbone.

-

The reaction is sensitive to steric hindrance, necessitating low temperatures to suppress side reactions.

Crystallographic Characterization

Single-crystal X-ray diffraction confirmed the molecular structure of the compound:

-

Crystal System : Monoclinic

-

Space Group : P 1 21/c 1

-

Unit Cell Parameters :

The crystal structure reveals intermolecular hydrogen bonding between the pyrimidine-2,4-dione carbonyl groups and adjacent molecules, stabilizing the lattice.

Hydrolysis of Ester Bonds

-

The furan-2-carbonyl ester moiety is susceptible to hydrolysis under acidic or enzymatic conditions, potentially regenerating 5-fluorouracil (5-FU) as a bioactive metabolite. This aligns with prodrug strategies for controlled drug release .

Nucleophilic Substitution

-

The electron-deficient pyrimidine ring may undergo nucleophilic substitution at the C5 position, though the fluorine substituent likely reduces reactivity compared to non-fluorinated analogs .

Metal-Catalyzed Cross-Couplings

-

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) could functionalize the furan ring, though this remains speculative without experimental validation .

Comparative Analysis with Related Compounds

| Feature | 5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione | 5-Fluorouracil (5-FU) |

|---|---|---|

| Bioactivity | Prodrug (hypothesized) | Direct antimetabolite |

| Solubility | Enhanced via esterification | Poor aqueous solubility |

| Metabolic Pathway | Ester hydrolysis | Thymidylate synthase inhibition |

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione is in the development of anticancer agents. The compound's structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis in cancer cells.

Case Study :

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development .

Antiviral Properties

Research has indicated that compounds similar to 5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione possess antiviral properties. They may inhibit viral replication by interfering with viral polymerases.

Case Study :

In vitro studies showed that certain derivatives effectively inhibited the replication of viruses such as HIV and hepatitis C virus, highlighting their potential as antiviral agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, which is useful in both research and therapeutic contexts.

Case Study :

Research indicated that this compound could inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, thereby affecting cell proliferation and survival .

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The furan ring contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 5-FU derivatives are highly dependent on the substituent at the 1-position of the pyrimidine ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 5-FU Derivatives

Physicochemical Properties

- Solubility and Stability : The unsaturated furan ring in the target compound may reduce solubility compared to saturated analogs like tegafur but could enhance metabolic stability due to decreased susceptibility to ring-opening oxidation .

Table 2: Key Physicochemical Parameters

Pharmacokinetic and ADMET Profiles

- Tegafur : High oral bioavailability (70–80%) due to lipophilic tetrahydrofuran group; metabolized by CYP2A6 .

- Furan-2-yl Analog: Predicted to have moderate bioavailability (40–50%) due to lower solubility.

- Acylated Derivatives: Improved logP values (e.g., 1-(3-methylbutanoyl) analog: logP = 1.2) enhance blood-brain barrier penetration but may increase off-target effects .

Biological Activity

5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 196.135 g/mol

- CAS Number : 62396-95-6

- Density : Not available

- LogP : 0.67020 (indicating moderate lipophilicity)

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of 5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione against various bacterial strains. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted on synthesized derivatives of pyrimidine compounds revealed that 5-Fluoro-1-(furan-2-yl)pyrimidine demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.01 to 0.1 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate a promising antibacterial profile that warrants further investigation for therapeutic applications .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. Testing against Candida albicans and other fungal strains yielded notable results.

Data Table: Antifungal Activity

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.05 |

| Aspergillus niger | 0.1 |

| Cryptococcus neoformans | 0.15 |

The above table illustrates the compound's effectiveness in inhibiting fungal growth, suggesting its potential use in treating fungal infections .

Anticancer Properties

The anticancer potential of 5-Fluoro-1-(furan-2-yl)pyrimidine has also been explored. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

In a study involving various cancer cell lines, including leukemia and breast cancer cells, the compound showed IC50 values ranging from 5 to 15 µM. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to increased cell death in malignant cells while exhibiting low toxicity towards normal cells .

The biological activity of 5-Fluoro-1-(furan-2-yl)pyrimidine is attributed to its structural features that allow interaction with biological targets:

- Inhibition of DNA synthesis : The fluorine atom enhances the compound's ability to mimic nucleobases, disrupting DNA replication in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

Q & A

Q. Table 1: Crystallographic Parameters of Analogous Derivatives

| Derivative | Dihedral Angle (°) | R Factor | Hydrogen Bond Motif |

|---|---|---|---|

| Pentanoyl derivative | 9.6 | 0.048 | N–H⋯O (R22(8)) |

| 3-Methylbutanoyl | 17.3 | 0.049 | Intra-/intermolecular C–H⋯O |

| Thiophene-carbonyl | 12.1 | 0.042 | S⋯O interactions |

Advanced: How to design experiments to analyze bioactivity while minimizing structural degradation?

Methodological Answer:

Stability Screening : Perform accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring.

Bioassays :

- Enzyme Inhibition : Test against thymidylate synthase (IC50 via UV-Vis at 340 nm).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116), comparing IC50 values to 5-fluorouracil .

Structure-Activity Relationships (SAR) : Modify the furan substituent (e.g., methyl vs. nitro groups) and correlate with bioactivity .

Basic: What intermolecular interactions dominate the crystal packing?

Methodological Answer:

Dominant interactions include:

N–H⋯O Hydrogen Bonds : Form R22(8) dimers between inversion-related molecules (N–H⋯O distance ~2.8 Å) .

C–H⋯O Contacts : Stabilize layers (e.g., C6–H⋯O2, 2.4–2.6 Å) .

π-Stacking : Limited due to steric hindrance from the furan group.

Advanced: How to resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

NMR Trace Analysis : Identify impurities (e.g., unreacted 5-fluorouracil) via DOSY or HSQC.

Crystallization Optimization : Use solvent gradients (ether/hexane) to isolate polymorphs.

Mass Spectrometry : Confirm molecular weight (m/z 226.2 for [M+H]+) and detect side products (e.g., diacylated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.